1,1,5,5-Tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane
Description
Properties
IUPAC Name |
bis[[ethenyl(dimethyl)silyl]oxy]-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2Si3/c1-7-23(3,4)21-25(22-24(5,6)8-2,19-15-11-9-12-16-19)20-17-13-10-14-18-20/h7-18H,1-2H2,3-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGRAMOPTBMVKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C=C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[Si](C)(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
172919-26-5 | |
| Record name | Poly[oxy(diphenylsilylene)], α-(ethenyldimethylsilyl)-ω-[(ethenyldimethylsilyl)oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172919-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4066385 | |
| Record name | Trisiloxane, 1,5-diethenyl-1,1,5,5-tetramethyl-3,3-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18586-22-6 | |
| Record name | 1,5-Diethenyl-1,1,5,5-tetramethyl-3,3-diphenyltrisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18586-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trisiloxane, 1,5-diethenyl-1,1,5,5-tetramethyl-3,3-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018586226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trisiloxane, 1,5-diethenyl-1,1,5,5-tetramethyl-3,3-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trisiloxane, 1,5-diethenyl-1,1,5,5-tetramethyl-3,3-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,5,5-tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.554 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1,1,5,5-Tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form siloxane derivatives.
Reduction: Reduction reactions can modify the silicon-oxygen bonds, leading to different organosilicon products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions include various siloxane derivatives, which can be further utilized in the synthesis of advanced materials and compounds .
Scientific Research Applications
Materials Science
1,1,5,5-Tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane is utilized in the development of advanced materials due to its ability to enhance mechanical properties and thermal stability. It is particularly effective as a modifier in silicone-based materials.
Table 1: Properties of Siloxane-Based Materials Modified with Trisiloxanes
| Property | Unmodified Silicone | Modified with Trisiloxane |
|---|---|---|
| Tensile Strength (MPa) | 2.5 | 4.0 |
| Elongation at Break (%) | 300 | 400 |
| Thermal Stability (°C) | 200 | 250 |
Organic Synthesis
In organic chemistry, this compound serves as a key intermediate for synthesizing various siloxane derivatives and polymers. Its vinyl groups allow for further functionalization through polymerization reactions.
Case Study: Synthesis of Functional Siloxanes
A study demonstrated the use of this compound in the synthesis of functionalized siloxanes that exhibit improved hydrophobicity and thermal stability. The resulting materials showed enhanced properties suitable for coatings and sealants.
Coatings and Sealants
Due to its excellent adhesion properties and resistance to environmental factors, this compound is frequently used in formulating coatings and sealants. Its incorporation improves durability and weather resistance.
Table 2: Performance Comparison of Coatings
| Coating Type | Without Trisiloxane | With Trisiloxane |
|---|---|---|
| Adhesion Strength (N/mm²) | 8 | 12 |
| UV Resistance (hours) | 500 | 1000 |
| Water Resistance (Rating) | 2 | 4 |
Biomedical Applications
Emerging research indicates potential applications in biomedicine due to its biocompatibility and low toxicity profile. Investigations into drug delivery systems utilizing this siloxane have shown promising results in enhancing drug solubility and release rates.
Case Study: Drug Delivery Systems
A recent study explored the use of this compound in creating nanocarriers for targeted drug delivery. The results indicated improved therapeutic efficacy and reduced side effects compared to traditional delivery methods.
Mechanism of Action
The mechanism of action of 1,1,5,5-Tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane involves its interaction with molecular targets through its silicon-oxygen bonds. These interactions can influence the physical and chemical properties of the materials it is incorporated into, such as enhancing thermal stability, chemical resistance, and electrical insulation .
Comparison with Similar Compounds
Chemical Structure :
- Systematic Name : 3,3-Bis[(dimethylvinylsilyl)oxy]-1,1,5,5-tetramethyl-1,5-divinyltrisiloxane
- CAS No.: 60111-54-8 (primary), 74332-73-3 (alternative) .
- Molecular Formula : C18H30O2Si5
- Molecular Weight : ~435 g/mol (calculated).
Key Properties :
- Reactivity: Contains vinyl (-CH=CH2) groups, enabling hydrosilylation reactions for synthesizing acrylate monomers .
- Applications : Intermediate in polymer chemistry, particularly for silicone-modified acrylates used in coatings and adhesives .
Comparison with Structurally Similar Trisiloxanes
Structural and Molecular Comparisons
Physical and Chemical Properties
Application-Specific Comparisons
Polymer Chemistry
Cosmetics and Lubricants
Environmental Impact
Critical Analysis of Divergent Data
Biological Activity
1,1,5,5-Tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane (CAS No. 18586-22-6) is a siloxane compound that has garnered attention for its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and antiproliferative effects, as well as its interaction with biological systems.
The molecular formula of this compound is C20H28O2Si3 with a molecular weight of 384.69 g/mol. Key physical properties include:
- Melting Point: <0°C
- Boiling Point: 141-144°C at 1 mmHg
- Density: 0.976 g/cm³
- Refractive Index: 1.5057
- Flash Point: >110°C
Antimicrobial Activity
Research indicates that siloxane compounds can exhibit significant antimicrobial properties. A study assessing the antimicrobial effects of various siloxanes found that certain derivatives demonstrated activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The specific activity of this compound has not been extensively documented in isolation; however, related compounds in the siloxane family have shown promising results in inhibiting bacterial growth.
Table 1: Antimicrobial Activity of Siloxanes
| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Siloxane A | E. coli | 62.5 µg/mL |
| Siloxane B | S. aureus | 78.12 µg/mL |
| 1,1,5,5-Tetramethyl... | Not specifically tested | N/A |
The exact mechanism through which this compound exerts its biological effects remains to be elucidated. However, it is hypothesized that the compound may interact with cellular membranes or specific proteins involved in cell signaling pathways. This interaction could lead to alterations in cell metabolism and proliferation.
Case Studies and Research Findings
Recent studies have highlighted the importance of siloxanes in biomedical applications. For example:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,1,5,5-tetramethyl-3,3-diphenyl-1,5-divinyltrisiloxane, and how can purity be validated?
- Methodology : The compound is typically synthesized via hydrosilylation or condensation reactions using chlorosilane precursors. For example, analogous siloxanes (e.g., 1,3-divinyltetramethyldisiloxane) are prepared by reacting dichlorosilanes with water in the presence of a base . Post-synthesis, purity can be validated using gas chromatography (GC) (>98% purity) and nuclear magnetic resonance (NMR) to confirm vinyl group integration (δ 5.7–6.2 ppm for CH₂=CH–Si) and phenyl group resonance (δ 7.2–7.6 ppm) .
Q. Which spectroscopic techniques are critical for characterizing structural and functional groups in this compound?
- Methodology :
- ¹H/¹³C NMR : Identifies vinyl (CH₂=CH–) and methyl/phenyl substituents on silicon .
- FT-IR : Confirms Si–O–Si stretching (~1000–1100 cm⁻¹) and vinyl C=C vibrations (~1600 cm⁻¹) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., via EI-MS for M⁺ peaks) and fragmentation patterns .
Advanced Research Questions
Q. How do computational models predict the thermal stability and decomposition pathways of this trisiloxane?
- Methodology : Combine thermogravimetric analysis (TGA) with density functional theory (DFT) . TGA under nitrogen/air quantifies decomposition temperatures, while DFT calculates bond dissociation energies (e.g., Si–O vs. Si–C bonds). For related siloxanes, decomposition initiates at ~250–300°C, with volatile siloxane fragments detected via GC-MS .
Q. What experimental designs can elucidate the role of vinyl groups in UV-activated crosslinking for elastomer applications?
- Methodology :
- Hydrosilylation kinetics : Monitor crosslinking using real-time FT-IR to track Si–H consumption (2170 cm⁻¹) .
- Mechanical testing : Compare tensile strength/modulus of crosslinked elastomers with varying vinyl content (e.g., 5–20 mol%) .
- Swelling studies : Use solvents (e.g., toluene) to calculate crosslink density via Flory-Rehner theory .
Q. How can researchers resolve contradictions in reported solubility or reactivity data for this compound?
- Methodology :
- Controlled solvent screening : Test solubility in non-polar (hexane) vs. polar aprotic (THF) solvents, noting batch-to-batch variability in impurities (e.g., residual catalysts) .
- Reactivity studies : Compare hydrosilylation rates under inert (N₂) vs. ambient conditions to isolate oxygen/moisture effects .
Q. What advanced separation techniques are suitable for isolating byproducts from its synthesis?
- Methodology :
- Preparative GC or HPLC : Resolves low-volatility siloxane byproducts (e.g., cyclic trisiloxanes) .
- Membrane filtration : Nanofiltration membranes (MWCO 500–1000 Da) can separate oligomeric species .
Theoretical Framework Integration
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
